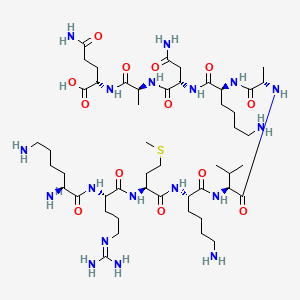

Pep2m

Description

Propriétés

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H92N18O13S/c1-26(2)38(67-45(76)31(15-8-11-22-52)63-44(75)33(19-24-81-5)64-42(73)32(16-12-23-58-49(56)57)62-41(72)29(53)13-6-9-20-50)47(78)60-28(4)39(70)61-30(14-7-10-21-51)43(74)66-35(25-37(55)69)46(77)59-27(3)40(71)65-34(48(79)80)17-18-36(54)68/h26-35,38H,6-25,50-53H2,1-5H3,(H2,54,68)(H2,55,69)(H,59,77)(H,60,78)(H,61,70)(H,62,72)(H,63,75)(H,64,73)(H,65,71)(H,66,74)(H,67,76)(H,79,80)(H4,56,57,58)/t27-,28-,29-,30-,31-,32-,33-,34-,35-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYSOEUWYZLCBY-MFTMZZJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H92N18O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1173.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Choreography of Synaptic Plasticity: A Technical Guide to the Mechanism of Action of Pep2m

For Immediate Release

[City, State] – [Date] – In the intricate landscape of neuronal communication, the precise regulation of synaptic strength is paramount for learning, memory, and overall brain function. A key player in this dynamic process is the trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This whitepaper provides an in-depth technical guide on the mechanism of action of Pep2m, a synthetic peptide that has become an invaluable tool for dissecting the molecular machinery governing AMPA receptor dynamics.

Core Mechanism: Disrupting a Critical Interaction

This compound is a peptide inhibitor that specifically targets the interaction between the C-terminus of the GluA2 subunit of the AMPA receptor and the N-ethylmaleimide-sensitive fusion protein (NSF).[1][2] This interaction is crucial for maintaining the surface expression of GluA2-containing AMPA receptors at the synapse. By mimicking the NSF-binding domain on GluA2, this compound competitively inhibits this interaction, leading to a cascade of downstream effects that ultimately weaken synaptic transmission. The specificity of this compound for GluA2-containing receptors has been demonstrated in studies where its effects on AMPA receptor-mediated synaptic transmission are absent in GluA2 knock-out mice.[2]

The disruption of the GluA2-NSF interaction by this compound leads to a significant reduction in the surface expression of AMPA receptors.[2] This occurs because NSF is essential for the stabilization and reinsertion of AMPA receptors into the postsynaptic membrane. Without this stabilizing influence, the natural turnover of receptors leads to a net decrease in their surface population.

Electrophysiological Consequences of this compound Action

The functional consequences of this compound's molecular action are readily observable through electrophysiological recordings. Intracellular infusion of this compound into hippocampal neurons causes a rapid decrease in the frequency of AMPA receptor-mediated miniature excitatory postsynaptic currents (mEPSCs), without affecting their amplitude.[2] This suggests that this compound leads to a reduction in the number of functional synaptic AMPA receptors, rather than altering the properties of individual receptors.

Furthermore, this compound has been shown to prevent the induction of long-term depression (LTD), a form of synaptic plasticity characterized by a persistent decrease in synaptic strength.[1] This finding underscores the critical role of the NSF-GluA2 interaction in the dynamic regulation of AMPA receptor trafficking during synaptic plasticity. In wild-type mice, this compound impairs both basal synaptic transmission and LTD expression.[1]

Quantitative Insights into this compound's Efficacy

| Parameter | Effect of this compound | Notes |

| AMPA/NMDA Ratio | No significant change in adult GluA2 KO mice. | In wild-type animals, this compound is known to cause a rundown of AMPAR-mediated currents. |

| Basal Synaptic Transmission | Impaired in wild-type mice; no effect in GluA2 KO mice. | Highlights the specificity of this compound for GluA2-containing AMPARs.[1] |

| Long-Term Depression (LTD) | Prevented in wild-type mice; no effect in young GluA2 KO mice. | Demonstrates the involvement of the GluA2-NSF interaction in this form of synaptic plasticity.[1] |

| mEPSC Frequency | Rapid decrease. | Indicates a reduction in the number of functional synaptic AMPA receptors.[2] |

| mEPSC Amplitude | No change. | Suggests that the conductance of individual AMPA receptors is not altered.[2] |

Experimental Protocols: A Methodological Overview

The study of this compound's mechanism of action relies on a combination of sophisticated experimental techniques. Below are detailed overviews of the key methodologies employed.

Electrophysiological Recording in Hippocampal Slices

Objective: To measure the effect of this compound on synaptic transmission.

Protocol:

-

Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from rodents using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Recording Setup: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.

-

Whole-Cell Patch-Clamp: Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons.

-

Intracellular Solution: The internal pipette solution should contain a standard intracellular composition, supplemented with a specific concentration of this compound (e.g., myristoylated this compound for cell permeability).

-

Data Acquisition: Record baseline synaptic activity (e.g., mEPSCs or evoked EPSCs) before and after the infusion of this compound.

-

Analysis: Analyze changes in the frequency, amplitude, and kinetics of synaptic currents.

Surface Biotinylation Assay for AMPA Receptor Expression

Objective: To quantify changes in the surface expression of AMPA receptors following this compound treatment.

Protocol:

-

Cell Culture: Culture primary hippocampal neurons.

-

This compound Treatment: Treat neurons with a cell-permeable form of this compound (e.g., myristoylated this compound) at a specific concentration and for a defined duration.

-

Biotinylation: At the end of the treatment, wash the cells with ice-cold buffer and incubate with a membrane-impermeable biotinylating agent (e.g., Sulfo-NHS-SS-Biotin) to label surface proteins.

-

Quenching: Quench the biotinylation reaction with a quenching solution (e.g., glycine or Tris buffer).

-

Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Streptavidin Pulldown: Incubate the cell lysates with streptavidin-coated beads to capture biotinylated (surface) proteins.

-

Western Blotting: Elute the captured proteins from the beads and analyze the levels of specific AMPA receptor subunits (e.g., GluA2) by Western blotting using specific antibodies.

-

Quantification: Quantify the band intensities to determine the relative change in surface expression of the target protein.

Visualizing the Mechanism: Signaling Pathways and Workflows

To further elucidate the mechanism of action of this compound, the following diagrams illustrate the key signaling pathways and experimental workflows.

Caption: this compound competitively inhibits the binding of NSF to the GluA2 subunit of AMPA receptors.

Caption: Workflow for electrophysiological analysis of this compound's effects.

Caption: Workflow for quantifying AMPA receptor surface expression.

Conclusion

This compound serves as a powerful molecular probe to investigate the intricate mechanisms governing AMPA receptor trafficking and synaptic plasticity. Its specific action of disrupting the GluA2-NSF interaction has provided invaluable insights into the maintenance of synaptic strength and the molecular underpinnings of long-term depression. The experimental approaches detailed in this whitepaper provide a robust framework for researchers and drug development professionals to further explore the dynamic regulation of synaptic function and to identify novel therapeutic targets for neurological disorders characterized by aberrant synaptic plasticity.

References

An In-depth Technical Guide to the Pep2m Peptide: Sequence, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pep2m is a synthetic decapeptide that has emerged as a critical tool in neuroscience research, particularly in the study of synaptic plasticity. Its primary mechanism of action is the specific inhibition of the interaction between the C-terminus of the GluA2 subunit of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and the N-ethylmaleimide-sensitive fusion protein (NSF). This interaction is crucial for the trafficking and surface expression of GluA2-containing AMPA receptors, which are key mediators of fast excitatory synaptic transmission in the central nervous system. By disrupting this interaction, this compound provides a powerful means to investigate the molecular mechanisms underlying synaptic strength, long-term depression (LTD), and memory formation. This technical guide provides a comprehensive overview of the sequence and physicochemical properties of this compound, its mechanism of action, detailed experimental protocols for its use, and a summary of key quantitative data from seminal studies.

This compound Peptide: Sequence and Physicochemical Properties

This compound, also known as GluR2m, is a synthetic peptide with a specific amino acid sequence designed to mimic the NSF-binding domain of the GluA2 subunit of the AMPA receptor.[1] A myristoylated version of this compound is also available, which enhances its cell permeability for in vitro and in vivo studies.[2]

| Property | This compound | Myristoylated this compound |

| Sequence | KRMKVAKNAQ | Myr-KRMKVAKNAQ |

| CAS Number | 243843-42-7 | 1423381-07-0 |

| Molecular Formula | C49H92N18O13S | C63H118N18O14S |

| Molar Mass | 1173.44 g/mol | 1383.8 g/mol |

| Purity | >95% | >95% |

| Solubility | Soluble up to 2 mg/mL in 20% acetonitrile[1][3] | Soluble to 1 mg/ml in water[2] |

| Storage | Desiccate at -20°C[1][3] | Store at -20°C[2] |

Mechanism of Action: The GluA2-NSF Interaction

The molecular chaperone N-ethylmaleimide-sensitive fusion protein (NSF) plays a critical role in the synaptic delivery and surface expression of GluA2-containing AMPA receptors.[4] NSF interacts with the C-terminal domain of the GluA2 subunit, a process that is essential for maintaining the number of functional AMPA receptors at the postsynaptic membrane.[5]

This compound acts as a competitive inhibitor of this interaction.[1][6] By mimicking the binding site on GluA2, this compound prevents NSF from binding, leading to a disruption in the trafficking of GluA2-containing AMPA receptors to the neuronal surface.[4] This results in a reduction of AMPA receptor-mediated postsynaptic currents and a decrease in the overall surface expression of these receptors.[1][7] This targeted disruption makes this compound a highly specific tool for studying the role of GluA2-dependent AMPA receptor cycling in synaptic function and plasticity.[5]

Signaling Pathway of this compound Action

Caption: this compound competitively inhibits the NSF-GluA2 interaction, leading to AMPA receptor internalization and reduced synaptic transmission.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to investigate AMPA receptor function.

Electrophysiological Recording of AMPA Receptor-Mediated Miniature Excitatory Postsynaptic Currents (mEPSCs)

This protocol is adapted from studies investigating the effect of this compound on synaptic transmission in cultured hippocampal neurons.[5]

Objective: To measure the frequency and amplitude of AMPA receptor-mediated mEPSCs following intracellular application of this compound.

Materials:

-

Cultured hippocampal neurons

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for patch pipettes

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

-

Internal solution (in mM): 140 Cs-gluconate, 5 QX-314, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.

-

This compound (or control peptide) dissolved in internal solution (e.g., 100 µM).

-

Tetrodotoxin (TTX) to block action potentials (e.g., 1 µM).

-

Picrotoxin to block GABAA receptors (e.g., 100 µM).

Procedure:

-

Prepare cultured hippocampal neurons on coverslips.

-

Place a coverslip in the recording chamber and perfuse with external solution containing TTX and picrotoxin.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.

-

Fill the patch pipette with the internal solution containing either this compound or a control peptide.

-

Establish a whole-cell patch-clamp recording from a hippocampal neuron.

-

Hold the neuron at a membrane potential of -70 mV to record AMPA receptor-mediated mEPSCs.

-

Record mEPSCs for a baseline period (e.g., 5-10 minutes) to allow for the diffusion of the peptide into the cell.

-

Continue recording for an extended period (e.g., 30-40 minutes) to observe the effects of this compound on mEPSC frequency and amplitude.

-

Analyze the recorded data to determine the frequency and amplitude of mEPSCs over time.

Quantification of AMPA Receptor Surface Expression using Biotinylation

This protocol provides a method to quantify changes in the surface expression of GluA2-containing AMPA receptors in response to this compound treatment.[8][9][10]

Objective: To measure the relative amount of surface-expressed GluA2 subunits in cultured neurons.

Materials:

-

Cultured hippocampal neurons

-

Myristoylated this compound (cell-permeable) or a suitable delivery method for standard this compound (e.g., viral expression).

-

Phosphate-buffered saline (PBS) with 1 mM MgCl2 and 0.1 mM CaCl2 (PBS-CM).

-

Sulfo-NHS-SS-Biotin.

-

Quenching solution: PBS-CM with 100 mM glycine.

-

Lysis buffer: e.g., RIPA buffer with protease inhibitors.

-

Streptavidin-agarose beads.

-

SDS-PAGE and Western blotting reagents.

-

Primary antibody against the GluA2 subunit.

-

Appropriate secondary antibody.

Procedure:

-

Treat cultured hippocampal neurons with myristoylated this compound or a control peptide for the desired time.

-

Wash the cells twice with ice-cold PBS-CM.

-

Incubate the cells with Sulfo-NHS-SS-Biotin (e.g., 0.5 mg/ml in PBS-CM) for 15-30 minutes at 4°C to label surface proteins.

-

Quench the biotinylation reaction by washing the cells twice with quenching solution.

-

Lyse the cells in lysis buffer and collect the total protein lysate.

-

Determine the protein concentration of the lysates.

-

Incubate a portion of the lysate with streptavidin-agarose beads overnight at 4°C to pull down biotinylated (surface) proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using SDS-PAGE sample buffer.

-

Run the total lysate and the biotinylated (surface) fraction on an SDS-PAGE gel.

-

Transfer the proteins to a membrane and perform Western blotting using an anti-GluA2 antibody.

-

Quantify the band intensities to determine the ratio of surface to total GluA2 expression.

Experimental Workflow for this compound Studies

Caption: A typical experimental workflow for investigating the effects of this compound on neuronal function.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies utilizing this compound.

Table 1: Effect of this compound on AMPA Receptor-Mediated mEPSCs in Cultured Hippocampal Neurons

Data adapted from Noel et al., 1999.

| Parameter | Control Peptide (pep4c) | This compound |

| mEPSC Frequency (Hz) | No significant change | Significant decrease over time |

| Initial (0-5 min) | ~1.3 | ~2.6 |

| Late (25-30 min) | ~1.3 | ~0.45 |

| mEPSC Amplitude (pA) | No significant change | No significant change |

| Initial (0-5 min) | ~16.0 | ~14.4 |

| Late (25-30 min) | ~17.7 | ~14.0 |

Table 2: Effect of this compound on AMPA Receptor Surface Expression

Qualitative summary based on Noel et al., 1999.

| Treatment | Surface GluA2 Expression | Surface NMDA Receptor Expression | Total GluA2 Expression |

| Control Peptide (pep4c) | Normal | Normal | Normal |

| This compound (viral expression) | Dramatically reduced | Unchanged | Unchanged |

Conclusion

This compound is an indispensable tool for dissecting the molecular machinery of synaptic plasticity. Its specific action on the GluA2-NSF interaction allows for the targeted investigation of AMPA receptor trafficking and its role in learning and memory. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Further research leveraging this and similar tools will undoubtedly continue to illuminate the complex and dynamic nature of the synapse.

References

- 1. linkpeptide.com [linkpeptide.com]

- 2. rndsystems.com [rndsystems.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Ethanol self-administration targets GluA2-containing AMPA receptor expression and synaptic activity in the nucleus accumbens in a manner that drives the positive reinforcing properties of the drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Function of this compound in Reducing AMPA Currents - Creative Peptides [creative-peptides.com]

- 6. This compound | NSF-GluR2受体抑制剂 | MCE [medchemexpress.cn]

- 7. This compound | CAS 243843-42-7 | GluR2m | G10 | Tocris Bioscience [tocris.com]

- 8. Surface biotinylation of primary neurons to monitor changes in AMPA receptor surface expression in response to kainate receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A novel method for monitoring the cell surface expression of heteromeric protein complexes in dispersed neurons and acute hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Pep2m: A Technical Whitepaper

An In-depth Technical Guide on the Core Principles and Experimental Foundation of a Key Tool in Synaptic Plasticity Research

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pep2m is a synthetic peptide that has been instrumental in elucidating the molecular mechanisms underpinning synaptic plasticity, particularly long-term depression (LTD). It acts as a specific inhibitor of the interaction between the C-terminus of the AMPA receptor subunit GluA2 and the N-ethylmaleimide-sensitive fusion protein (NSF). This interaction is crucial for maintaining the surface expression of GluA2-containing AMPA receptors at the synapse. By disrupting this protein-protein interaction, this compound has provided researchers with a powerful tool to probe the dynamic trafficking of AMPA receptors and its role in synaptic function. This whitepaper details the discovery, mechanism of action, and key experimental findings related to this compound, presenting a comprehensive technical overview for researchers in the field of neuroscience and drug development.

Discovery and History

The journey to the development of this compound began with the identification of the crucial interaction between the N-ethylmaleimide-sensitive fusion protein (NSF) and the GluA2 subunit of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.

In a landmark 1998 study published in Neuron, Nishimune and colleagues first demonstrated a direct and selective interaction between the intracellular C-terminal domain of the GluA2 subunit and NSF.[1] They pinpointed this interaction to a ten-amino-acid region on GluA2. To investigate the functional significance of this interaction, they synthesized decapeptides corresponding to this NSF-binding domain. One of these peptides, which would come to be known as This compound (with the sequence KRMKVAKNAQ), was found to effectively disrupt the NSF-GluA2 interaction.[1] When loaded into rat hippocampal CA1 pyramidal neurons, this compound induced a significant and progressive decrease in AMPA receptor-mediated synaptic transmission, providing the first evidence of the functional importance of this protein-protein interaction.[1]

Subsequent studies by Noel et al. (1999) and Luthi et al. (1999) further solidified the role of the NSF-GluA2 interaction and the utility of this compound as a research tool. Noel and colleagues demonstrated that disrupting this interaction with this compound led to a rapid reduction in the surface expression of AMPA receptors in cultured hippocampal neurons.[2] Concurrently, the work of Luthi and colleagues revealed that blocking the NSF-GluA2 interaction with this compound prevented the induction of long-term depression (LTD), a key form of synaptic plasticity.[3] These foundational studies established this compound as a specific inhibitor of a critical molecular process in synaptic function.

As of the latest available information, this compound has remained a vital research tool for investigating the molecular basis of learning and memory. There is no publicly available evidence to suggest that this compound itself has entered formal preclinical or clinical development as a therapeutic agent. Searches for Investigational New Drug (IND) applications with the FDA or clinical trial registrations for this compound or other direct NSF-GluA2 interaction inhibitors have not yielded any results.

Mechanism of Action

This compound functions as a competitive inhibitor of the protein-protein interaction between NSF and the C-terminus of the GluA2 AMPA receptor subunit. The peptide's amino acid sequence (KRMKVAKNAQ) mimics the binding motif on GluA2 that is recognized by NSF.[1] By binding to NSF, this compound prevents NSF from interacting with GluA2, thereby disrupting the normal trafficking and stabilization of GluA2-containing AMPA receptors at the postsynaptic membrane. This leads to a reduction in the number of functional AMPA receptors on the neuronal surface, resulting in a decrease in synaptic strength.[2]

Signaling Pathway

The signaling pathway in which this compound acts is central to the regulation of synaptic strength and plasticity. The interaction between NSF and GluA2 is a key step in the constitutive recycling of AMPA receptors, which is necessary to maintain a stable population of receptors at the synapse. Disruption of this interaction, as effected by this compound, leads to the internalization of GluA2-containing AMPA receptors, a process that is implicated in long-term depression (LTD).

Quantitative Data

The following tables summarize key quantitative findings from the seminal papers on this compound.

Table 1: Effect of this compound on AMPA Receptor-Mediated Synaptic Transmission

| Parameter | Control | This compound | Percent Change | Reference |

| EPSC Amplitude | Normalized to 100% | Gradual decrease to ~40% over 30 min | ~60% decrease | [1] |

| mEPSC Frequency | Stable | Rapid decrease | Significant reduction | [2] |

| mEPSC Amplitude | Stable | No significant change | No significant change | [2] |

Table 2: Effect of this compound on AMPA Receptor Surface Expression

| Receptor Subunit | Condition | Surface Expression Level | Reference |

| GluA2 | Control | High | [2] |

| GluA2 | This compound Expression | Significantly reduced | [2] |

| NR1 (NMDA Receptor) | Control | High | [2] |

| NR1 (NMDA Receptor) | This compound Expression | No significant change | [2] |

Experimental Protocols

Whole-Cell Patch-Clamp Recording with Intracellular this compound

Objective: To measure the effect of this compound on AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).

Methodology (adapted from Nishimune et al., 1998 and Luthi et al., 1999): [1][3]

-

Slice Preparation: Transverse hippocampal slices (300-400 µm) are prepared from adult rats.

-

Recording Pipettes: Patch pipettes (3-5 MΩ) are filled with an internal solution containing (in mM): 122.5 Cs-gluconate, 17.5 CsCl, 10 HEPES, 0.2 EGTA, 8 NaCl, 2 Mg-ATP, 0.3 Na-GTP, and 10 QX-314, adjusted to pH 7.2.

-

This compound Infusion: this compound is added to the internal solution at a concentration of 100-200 µM. A control peptide with a scrambled sequence is used in control experiments.

-

Recording: Whole-cell voltage-clamp recordings are obtained from CA1 pyramidal neurons. Cells are held at -70 mV to record AMPA receptor-mediated EPSCs.

-

Stimulation: Synaptic responses are evoked by stimulating Schaffer collaterals with a bipolar electrode.

-

Data Analysis: The amplitude of the EPSCs is monitored over time following the establishment of the whole-cell configuration to observe the effect of this compound diffusing into the cell.

Quantification of AMPA Receptor Surface Expression

Objective: To determine the effect of this compound on the surface expression of AMPA receptors in cultured neurons.

Methodology (adapted from Noel et al., 1999): [2]

-

Neuronal Culture: Primary hippocampal neurons are cultured from embryonic or early postnatal rats.

-

Viral Transduction: Neurons are infected with an adenovirus expressing this compound and a fluorescent marker (e.g., GFP) under a tetracycline-inducible promoter.

-

Surface Labeling:

-

Living, non-permeabilized neurons are incubated with an antibody targeting an extracellular epitope of the desired receptor subunit (e.g., GluA2 or NR1).

-

Cells are washed and then incubated with a fluorescently-labeled secondary antibody.

-

-

Immunofluorescence Microscopy: The surface expression of the receptor is visualized and quantified using fluorescence microscopy. The fluorescence intensity of labeled receptors on the surface of infected (this compound-expressing) and non-infected neurons is compared.

-

Biotinylation Assay (Alternative Method):

-

Surface proteins of cultured neurons are labeled with a membrane-impermeant biotinylating agent.

-

Cells are lysed, and biotinylated proteins are captured using streptavidin beads.

-

The amount of surface-expressed receptor is determined by Western blotting of the captured proteins using subunit-specific antibodies.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow to assess the impact of this compound.

Conclusion

This compound has proven to be an invaluable tool in the field of neuroscience. Its discovery and subsequent use have significantly advanced our understanding of the molecular machinery that governs synaptic plasticity. By providing a means to specifically disrupt the NSF-GluA2 interaction, this compound has allowed for the detailed investigation of AMPA receptor trafficking and its central role in processes such as long-term depression. While primarily a research tool, the insights gained from studies utilizing this compound continue to inform our understanding of the fundamental processes of learning and memory and may guide the future development of therapeutics targeting synaptic dysfunction.

References

The Role of Pep2m in AMPA Receptor Trafficking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of the peptide Pep2m in the trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. We will delve into the molecular mechanisms, present key quantitative data from seminal studies, provide detailed experimental protocols for investigating these processes, and visualize the involved signaling pathways.

Core Mechanism of Action

This compound is a synthetic peptide that acts as a competitive inhibitor of the interaction between the C-terminus of the AMPA receptor subunit GluA2 and the N-ethylmaleimide-sensitive fusion protein (NSF).[1][2][3] This interaction is crucial for maintaining the surface expression of GluA2-containing AMPA receptors at the synapse.[1][4] By disrupting the NSF-GluA2 complex, this compound leads to a reduction in the number of functional AMPA receptors on the postsynaptic membrane, effectively decreasing synaptic strength.[1][2][3]

The peptide's sequence, KRMKVAKNAQ, mimics the NSF-binding region on the C-terminus of the GluA2 subunit.[3] A cell-permeable version, myristoylated this compound, is also available for efficient intracellular delivery.

Quantitative Data on the Effects of this compound

The functional consequences of disrupting the NSF-GluA2 interaction with this compound have been quantified in several key electrophysiological and imaging studies.

| Parameter | Treatment | Effect | Reference |

| AMPA-mediated miniature Excitatory Postsynaptic Current (mEPSC) Frequency | Intracellular infusion of this compound into cultured hippocampal neurons | Rapid and significant decrease in frequency over 30-40 minutes. | [1] |

| Intracellular infusion of control peptide (pep4c) | No significant change in frequency. | [1] | |

| AMPA-mediated mEPSC Amplitude | Intracellular infusion of this compound | No significant change in amplitude. | [1] |

| Intracellular infusion of control peptide (pep4c) | No significant change in amplitude. | [1] | |

| AMPA/NMDA Receptor Current Ratio | Expression of this compound in CA1 pyramidal neurons | 33% reduction in the AMPA/NMDA ratio. | |

| Surface Expression of GluA2 | Viral expression of this compound in hippocampal neurons | Dramatic reduction in surface GluA2 immunoreactivity. | [1] |

| Viral expression of control peptide (pep4c) | No significant change in surface GluA2 levels. | [1] | |

| Total GluA2 Expression | Viral expression of this compound in permeabilized neurons | No significant change in total GluA2 immunoreactivity. | [1] |

Signaling Pathways in AMPA Receptor Trafficking

The trafficking of AMPA receptors is a complex process involving multiple signaling pathways. While this compound has a very specific target, its effects occur within a broader regulatory context.

Primary this compound-Mediated Pathway

This pathway illustrates the direct inhibitory action of this compound on the maintenance of surface AMPA receptors.

Broader Context: PKC-Mediated AMPA Receptor Endocytosis

Long-term depression (LTD), a form of synaptic plasticity, often involves the internalization of AMPA receptors through a mechanism dependent on Protein Kinase C (PKC). This pathway provides context for the dynamic nature of AMPA receptor trafficking.

This compound's mechanism is distinct from this PKC-mediated pathway but results in the same outcome: a reduction of surface AMPA receptors. While PKC signaling can actively drive internalization, this compound prevents the NSF-dependent maintenance of receptors at the surface, leading to their removal.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the role of this compound in AMPA receptor trafficking.

Whole-Cell Patch-Clamp Recording of mEPSCs

This protocol is used to measure the effect of intracellularly applied this compound on spontaneous synaptic events.

Objective: To determine the effect of this compound on the frequency and amplitude of AMPA-mediated mEPSCs.

Materials:

-

Cultured hippocampal neurons (14-21 days in vitro)

-

External recording solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4

-

Internal patch pipette solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2

-

This compound (or control peptide) dissolved in internal solution (e.g., 100 µM)

-

Tetrodotoxin (TTX) (1 µM) to block action potentials

-

Bicuculline (20 µM) and APV (50 µM) to isolate AMPA receptor currents

-

Patch-clamp rig with amplifier and data acquisition system

Procedure:

-

Prepare external and internal solutions. Add TTX, bicuculline, and APV to the external solution just before use.

-

Dissolve this compound or control peptide in the internal solution to the desired final concentration.

-

Place a coverslip with cultured neurons in the recording chamber and perfuse with the external solution.

-

Establish a whole-cell patch-clamp recording from a pyramidal-like neuron using a pipette filled with the internal solution containing the peptide.

-

Hold the neuron at a membrane potential of -70 mV.

-

Allow for at least 5-10 minutes for the peptide to diffuse into the cell from the patch pipette.

-

Record spontaneous mEPSCs for a period of 20-30 minutes.

-

Analyze the recorded data to determine the frequency and amplitude of mEPSCs over time.

-

Compare the results from neurons dialyzed with this compound to those with the control peptide.

Antibody-Feeding Assay for AMPA Receptor Internalization

This immunocytochemical method is used to visualize and quantify the internalization of surface AMPA receptors.

Objective: To determine if this compound treatment increases the internalization of surface GluA2-containing AMPA receptors.

Materials:

-

Cultured hippocampal neurons expressing a surface-accessible epitope-tagged GluA2 (or use an antibody against an extracellular domain of endogenous GluA2).

-

Myristoylated this compound

-

Primary antibody against the extracellular domain of GluA2 (e.g., anti-GluA2 N-terminal antibody)

-

Secondary antibodies conjugated to different fluorophores (e.g., Alexa Fluor 488 and Alexa Fluor 594)

-

Fixation solution (4% paraformaldehyde in PBS)

-

Permeabilization solution (0.25% Triton X-100 in PBS)

-

Blocking solution (5% goat serum in PBS)

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Treat cultured neurons with myristoylated this compound or vehicle control for a specified duration (e.g., 1-2 hours).

-

Incubate the live neurons with the primary anti-GluA2 antibody in culture medium at 37°C for 15-30 minutes to label the surface receptor population.

-

Wash the cells with ice-cold PBS to remove unbound antibody.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash with PBS.

-

Incubate with a secondary antibody (e.g., Alexa Fluor 488) in blocking solution without permeabilization to label the receptors that were on the surface at the time of fixation.

-

Wash with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Wash with PBS.

-

Incubate with the same primary antibody again (or proceed directly to the second secondary antibody if the primary antibody is in excess from the first incubation) in blocking solution with permeabilization.

-

Wash with PBS.

-

Incubate with a different secondary antibody (e.g., Alexa Fluor 594) in blocking solution with permeabilization to label the internalized receptor population.

-

Wash with PBS and mount the coverslips.

-

Acquire images using a fluorescence microscope and quantify the fluorescence intensity of the surface and internalized receptor pools.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of this compound.

Conclusion and Future Directions

This compound has proven to be an invaluable tool for dissecting the molecular machinery responsible for maintaining AMPA receptor populations at the synapse. The specific disruption of the NSF-GluA2 interaction has clearly demonstrated the critical role of this complex in synaptic transmission and plasticity.

Future research in this area may focus on:

-

Therapeutic Potential: Investigating whether modulating the NSF-GluA2 interaction with this compound or small-molecule mimetics could be a viable strategy for treating neurological disorders characterized by excessive AMPA receptor signaling and excitotoxicity.

-

Subunit Specificity: Further exploring the role of the NSF interaction with other AMPA receptor subunits and the impact of this compound in different neuronal populations with varying subunit compositions.

-

In Vivo Studies: Expanding on the in vivo effects of this compound on learning, memory, and disease models to better understand the physiological consequences of disrupting this pathway in a complex system.

This guide provides a solid foundation for understanding the role of this compound in AMPA receptor trafficking. The presented data, protocols, and pathway diagrams should serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.

References

- 1. Surface expression of AMPA receptors in hippocampal neurons is regulated by an NSF-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | NSF-GluR2受体抑制剂 | MCE [medchemexpress.cn]

- 3. This compound (CAS 243843-42-7): R&D Systems [rndsystems.com]

- 4. Function of this compound in Reducing AMPA Currents - Creative Peptides [creative-peptides.com]

Pep2m as an Inhibitor of the GluA2-NSF Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dynamic regulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor trafficking is a cornerstone of synaptic plasticity, underlying learning and memory. A critical interaction in this process occurs between the C-terminus of the GluA2 AMPA receptor subunit and the N-ethylmaleimide-sensitive factor (NSF), a chaperone protein essential for the stabilization of AMPA receptors at the synaptic membrane. Disruption of this interaction leads to the internalization of GluA2-containing AMPA receptors, resulting in a reduction of synaptic strength. Pep2m, a synthetic peptide, has emerged as a specific and potent inhibitor of the GluA2-NSF interaction, making it an invaluable tool for studying the molecular mechanisms of synaptic plasticity and a potential therapeutic target. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative effects on synaptic transmission, detailed experimental protocols for its use, and a visualization of the associated signaling pathways.

Introduction

Fast excitatory synaptic transmission in the central nervous system is primarily mediated by AMPA receptors. The number of AMPA receptors at the postsynaptic density is not static but is dynamically regulated by a complex interplay of protein-protein interactions that govern their trafficking to and from the synapse. The interaction between the GluA2 subunit of the AMPA receptor and NSF is a key regulatory step in maintaining the surface expression of these receptors. NSF, an ATPase, is thought to act as a molecular chaperone, preventing the internalization of GluA2-containing AMPA receptors.

This compound is a decapeptide that corresponds to the NSF-binding domain on the C-terminus of the GluA2 subunit. By competitively inhibiting the interaction between GluA2 and NSF, this compound promotes the removal of GluA2-containing AMPA receptors from the synaptic membrane. This targeted inhibition allows for the precise dissection of the role of GluA2-dependent AMPA receptor trafficking in various forms of synaptic plasticity, such as long-term depression (LTD).

Quantitative Data on the Effects of this compound

The application of this compound has been shown to have quantifiable effects on synaptic transmission and AMPA receptor surface expression. The following tables summarize key quantitative findings from published studies.

| Parameter | Method | Preparation | Treatment | Result | Reference |

| mEPSC Frequency | Whole-cell patch-clamp | Cultured hippocampal neurons | Intracellular infusion of this compound | Decrease in frequency over time | |

| 0-5 min post-infusion | Mean inter-mEPSC interval: 0.38 ± 0.01 s | ||||

| 33-43 min post-infusion | Mean inter-mEPSC interval: 2.24 ± 0.14 s | ||||

| mEPSC Amplitude | Whole-cell patch-clamp | Cultured hippocampal neurons | Intracellular infusion of this compound | No significant change | |

| 0-5 min post-infusion | Mean amplitude: 14.4 ± 0.3 pA | ||||

| 33-43 min post-infusion | Mean amplitude: 14.0 ± 0.5 pA | ||||

| Late Long-Term Potentiation (L-LTP) | Extracellular field recordings | Hippocampal slices | 10 µM myr-pep2m | Reversal of established L-LTP |

Signaling Pathways and Mechanisms of Action

The inhibitory effect of this compound on the GluA2-NSF interaction triggers a cascade of events leading to the internalization of GluA2-containing AMPA receptors. The following diagrams illustrate the key signaling pathways and the proposed mechanism of action for this compound.

Caption: Mechanism of this compound-mediated inhibition of the GluA2-NSF interaction.

Caption: Signaling pathway of AMPA receptor trafficking involving GluA2, NSF, and this compound.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments utilizing this compound to investigate the GluA2-NSF interaction.

Whole-Cell Patch-Clamp Recording with Intracellular this compound Application

This protocol is designed to measure the effect of this compound on AMPA receptor-mediated miniature excitatory postsynaptic currents (mEPSCs) in cultured hippocampal neurons.

Materials:

-

Cultured hippocampal neurons

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries

-

Microelectrode puller

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, 0.001 tetrodotoxin (TTX), 0.1 picrotoxin (pH 7.4)

-

Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 5 QX-314, 4 Mg-ATP, 0.3 Na-GTP, 0.1 EGTA (pH 7.2)

-

This compound peptide (to be dissolved in the internal solution at a final concentration of 100 µM)

-

Control peptide (e.g., a scrambled version of this compound)

Procedure:

-

Prepare external and internal solutions. Dissolve this compound or control peptide in the internal solution on the day of the experiment.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Place a coverslip with cultured hippocampal neurons in the recording chamber and perfuse with external solution at a rate of 1-2 ml/min.

-

Visually identify a pyramidal-like neuron using a microscope with DIC optics.

-

Approach the selected neuron with a patch pipette filled with the internal solution containing either this compound or the control peptide.

-

Establish a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -70 mV.

-

Record mEPSCs for a baseline period of 5-10 minutes immediately after establishing the whole-cell configuration.

-

Continue recording for at least 45-60 minutes to allow for the diffusion of this compound into the cell and to observe its effects on mEPSC frequency and amplitude.

-

Analyze the recorded data to determine the frequency and amplitude of mEPSCs over time.

In Vivo Stereotaxic Microinjection of Myristoylated this compound

This protocol describes the in vivo delivery of a cell-permeable form of this compound (myristoylated-Pep2m) into the hippocampus of a rodent model to study its effects on learning and memory.

Materials:

-

Stereotaxic apparatus

-

Anesthesia machine (e.g., isoflurane)

-

Microsyringe pump and Hamilton syringe

-

Myristoylated-Pep2m (myr-pep2m)

-

Artificial cerebrospinal fluid (aCSF) for vehicle control

-

Surgical tools (scalpel, drill, etc.)

-

Suturing material

Procedure:

-

Anesthetize the animal using isoflurane and mount it in the stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., dorsal hippocampus).

-

Drill a small hole in the skull at the determined coordinates.

-

Load the Hamilton syringe with either myr-pep2m (e.g., 1 mM in aCSF) or vehicle (aCSF).

-

Lower the injection needle to the target depth in the brain.

-

Infuse the solution at a slow rate (e.g., 0.1 µl/min) to a final volume of 1 µl per hemisphere.

-

Leave the needle in place for an additional 5-10 minutes to allow for diffusion and to prevent backflow upon retraction.

-

Slowly withdraw the needle and suture the incision.

-

Allow the animal to recover from anesthesia and monitor for any adverse effects.

-

Conduct behavioral experiments at the desired time points post-injection to assess the effects of this compound on learning and memory.

Surface Biotinylation Assay for GluA2 Surface Expression

This protocol is used to quantify changes in the surface expression of GluA2-containing AMPA receptors in cultured neurons following treatment with this compound.

Materials:

-

Cultured neurons

-

Myristoylated-Pep2m (myr-pep2m)

-

Sulfo-NHS-SS-Biotin

-

Quenching solution (e.g., glycine in PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-agarose beads

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against GluA2

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence detection reagents

Procedure:

-

Treat cultured neurons with myr-pep2m (e.g., 10 µM) or vehicle for the desired duration.

-

Wash the cells with ice-cold PBS.

-

Incubate the cells with Sulfo-NHS-SS-Biotin in PBS for 30 minutes on ice to label surface proteins.

-

Quench the biotinylation reaction by washing with a quenching solution.

-

Lyse the cells in lysis buffer and collect the total protein lysate.

-

Incubate a portion of the lysate with streptavidin-agarose beads to pull down biotinylated (surface) proteins.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Run the total lysate and the surface protein fraction on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using a primary antibody against GluA2.

-

Detect the signal using a chemiluminescence substrate and quantify the band intensities to determine the ratio of surface to total GluA2.

Caption: General experimental workflow for studying the effects of this compound.

Conclusion

This compound serves as a highly specific and effective tool for investigating the role of the GluA2-NSF interaction in regulating AMPA receptor trafficking and synaptic plasticity. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to explore the intricate molecular mechanisms that govern synaptic function. Further research into the therapeutic potential of targeting the GluA2-NSF interaction with molecules like this compound may open new avenues for the treatment of neurological and psychiatric disorders characterized by aberrant synaptic plasticity.

An In-depth Technical Guide to the Fundamental Principles of Pep2m in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Pep2m Function

This compound is a synthetic peptide that has become a critical tool in neuroscience research for its specific role in modulating synaptic plasticity. It functions as a competitive inhibitor, targeting the interaction between the GluA2 subunit of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and the N-ethylmaleimide-sensitive fusion protein (NSF). This interaction is fundamental for the trafficking and surface expression of GluA2-containing AMPA receptors, which are crucial for mediating fast excitatory synaptic transmission in the central nervous system.

By disrupting the NSF-GluA2 binding, this compound effectively reduces the number of functional AMPA receptors on the postsynaptic membrane. This leads to a decrease in the amplitude of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) and a reduction in the overall surface expression of these receptors. This targeted action allows researchers to probe the molecular mechanisms underlying synaptic strength and plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).

Quantitative Effects of this compound on Synaptic Function

The application of this compound to neurons induces measurable changes in synaptic transmission. The following table summarizes key quantitative data from electrophysiological and imaging studies.

| Parameter | Condition | Observation | Reference |

| Miniature EPSC (mEPSC) Frequency | Intracellular infusion of this compound (hippocampal neurons) | Significant decrease in AMPA-mEPSC frequency over 30-40 minutes. | [1] |

| Control peptide (Pep4c) infusion | No significant change in AMPA-mEPSC frequency. | [1] | |

| Miniature EPSC (mEPSC) Amplitude | Intracellular infusion of this compound (hippocampal neurons) | No significant change in AMPA-mEPSC amplitude. | [1] |

| Control peptide (Pep4c) infusion | No significant change in AMPA-mEPSC amplitude. | [1] | |

| Evoked EPSC Amplitude | Intracellular infusion of this compound (hippocampal slices) | Rapid and progressive reduction in AMPAR-mediated EPSC amplitude. | [1] |

| AMPA Receptor Surface Expression | Viral expression of this compound (hippocampal neurons) | Dramatic reduction in the surface expression of GluA2-containing AMPA receptors. | [2][3] |

| Viral expression of control peptide (Pep4c) | No significant change in the surface expression of AMPA receptors. | [3] | |

| NMDA Receptor Surface Expression | Viral expression of this compound (hippocampal neurons) | No change in the surface expression of NMDA receptors. | [2] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for studying its effects.

References

Preliminary Studies on the Effects of Pep2m on Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pep2m, a cell-permeable peptide, has emerged as a critical tool for investigating the molecular mechanisms underlying synaptic plasticity. Specifically, it acts as an inhibitor of the interaction between the GluA2 subunit of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and the N-ethylmaleimide-sensitive fusion protein (NSF). This interference provides a valuable method for studying the role of GluA2-containing AMPA receptor trafficking in neuronal function. This technical guide synthesizes findings from preliminary studies on this compound, presenting quantitative data, detailed experimental protocols, and a visualization of the implicated signaling pathway to facilitate further research and drug development in this area.

Introduction

AMPA receptors are critical mediators of fast excitatory synaptic transmission in the central nervous system. Their dynamic trafficking to and from the synaptic membrane is a key mechanism for synaptic plasticity, the cellular basis of learning and memory. The GluA2 subunit is of particular importance as it renders the AMPA receptor impermeable to calcium. The interaction between the C-terminus of the GluA2 subunit and NSF is essential for maintaining the surface expression of these receptors.

This compound is a synthetic peptide designed to mimic the NSF-binding region of GluA2, thereby competitively inhibiting the NSF-GluA2 interaction.[1][2] This disruption leads to a reduction in the number of GluA2-containing AMPA receptors at the synapse, offering a targeted approach to modulate synaptic strength and investigate the consequences of impaired AMPA receptor trafficking.

Quantitative Data on this compound Effects

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on neuronal activity.

Table 1: Effects of this compound on AMPA Receptor-Mediated Miniature Excitatory Postsynaptic Currents (mEPSCs)

| Parameter | Observation | Cell Type | Reference |

| mEPSC Frequency | Rapid decrease | Cultured hippocampal neurons | [2][3] |

| mEPSC Amplitude | No significant change | Cultured hippocampal neurons | [2][3] |

| mEPSC Amplitude | Depression | Neurons from mouse hippocampal organotypic slice cultures | [2] |

| EPSC Amplitude | Large maximal depression | CA1 pyramidal cells in hippocampal slices | [4] |

Table 2: Effects of this compound on AMPA Receptor Surface Expression and Synaptic Transmission

| Parameter | Observation | Cell Type | Reference |

| GluR2 Surface Expression | Dramatically reduced; nearly complete prevention | Living hippocampal neurons | [2][3] |

| NR1 (NMDA Receptor Subunit) Surface Expression | Unaffected | Living hippocampal neurons | [3] |

| AMPA/NMDA Ratio | Ethanol-enhanced ratio observed in the BLA→AcbC pathway | AcbC neurons receiving BLA projections in mice | [1][5] |

| AMPA-mediated EPSC Amplitude | Significantly smaller in control neurons compared to PSD-95-GFP-expressing neurons after this compound infusion (55.8 ± 10.7% vs 84 ± 9.5% of initial value) | Cortical neurons | [6] |

Experimental Protocols

Cell Culture and Peptide Infusion

Objective: To introduce this compound into cultured neurons to study its effects on synaptic transmission.

Methodology:

-

Neuronal Culture: Hippocampal or cortical neurons are cultured from embryonic or early postnatal rodents on coverslips coated with poly-L-lysine.

-

Peptide Preparation: Myristoylated this compound (Sequence: KRMKVAKNAQ) is dissolved in an appropriate internal solution for patch-clamp experiments or artificial cerebrospinal fluid (aCSF) for microinjection.[1][6] A control peptide (e.g., pep4c or a scrambled version of this compound) is used in parallel experiments.

-

Peptide Delivery:

-

Patch Pipette Infusion: this compound is included in the patch pipette solution during whole-cell patch-clamp recordings. The peptide diffuses into the neuron upon establishing the whole-cell configuration.

-

Microinjection: For behavioral studies, this compound is microinjected into specific brain regions of interest using stereotaxic surgery.[1]

-

Viral Expression: An adeno-associated virus (AAV) vector can be used to express this compound in a regulatable manner (e.g., AdTet-On system).[2]

-

Electrophysiological Recordings

Objective: To measure the effects of this compound on synaptic currents.

Methodology:

-

Whole-Cell Patch-Clamp: Neurons are voltage-clamped at a holding potential of -70 mV to record AMPA receptor-mediated mEPSCs or evoked EPSCs.

-

Recording Solutions: The internal solution typically contains Cs-gluconate or a similar base to block potassium channels, along with ATP and GTP to support cellular function. The external solution is aCSF saturated with 95% O2 / 5% CO2.

-

Data Analysis: Changes in the frequency, amplitude, and kinetics of mEPSCs or evoked EPSCs are analyzed before and after the application or infusion of this compound.

Immunofluorescence and Imaging

Objective: To visualize the effect of this compound on the surface expression of AMPA receptors.

Methodology:

-

Live-Cell Staining: Cultured neurons are incubated with antibodies targeting the extracellular domain of GluR2 and NR1 subunits.

-

Fixation and Permeabilization: For total protein staining, cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Secondary Antibody Incubation: Fluorescently labeled secondary antibodies are used to detect the primary antibodies.

-

Imaging: Confocal microscopy is used to acquire images of the stained neurons.

-

Analysis: The intensity and distribution of the fluorescent signals are quantified to determine changes in receptor surface expression.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for studying its effects.

Caption: this compound inhibits the stabilizing interaction between NSF and the GluA2 subunit of AMPA receptors, leading to receptor internalization.

Caption: A typical experimental workflow for studying the effects of this compound on neurons.

Conclusion and Future Directions

Preliminary studies have robustly demonstrated that this compound is a potent and specific inhibitor of the NSF-GluA2 interaction, leading to a reduction in synaptic AMPA receptor function. This makes it an invaluable tool for dissecting the role of GluA2-dependent synaptic plasticity in various physiological and pathological processes. Future research should focus on leveraging this compound to explore its therapeutic potential in neurological disorders characterized by aberrant synaptic function. Further investigations into the long-term effects of this compound administration and its impact on complex behaviors are also warranted. The detailed protocols and summarized data in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound's effects on neuronal function.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Function of this compound in Reducing AMPA Currents - Creative Peptides [creative-peptides.com]

- 3. researchgate.net [researchgate.net]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. biorxiv.org [biorxiv.org]

- 6. Postsynaptic Density 95 controls AMPA Receptor Incorporation during Long-Term Potentiation and Experience-Driven Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

basic research applications of the Pep2m peptide

- 1. linkpeptide.com [linkpeptide.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Function of this compound in Reducing AMPA Currents - Creative Peptides [creative-peptides.com]

- 4. rndsystems.com [rndsystems.com]

- 5. news-medical.net [news-medical.net]

- 6. pmlive.com [pmlive.com]

- 7. Engineered Peptides Offer Safer Relief for Psoriasis | Docwire News [docwirenews.com]

- 8. docwirenews.com [docwirenews.com]

Unraveling the Molecular Interactions of Pep2m: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pep2m is a synthetic peptide that has emerged as a critical tool for investigating the molecular mechanisms underlying synaptic plasticity. Its targeted action allows for the specific disruption of a key protein-protein interaction that governs the trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, ionotropic glutamate receptors fundamental to fast excitatory neurotransmission in the central nervous system. This technical guide provides an in-depth exploration of the molecular targets of this compound, presenting quantitative data on its effects, detailed experimental protocols for its use, and visual representations of the signaling pathways it modulates.

Primary Molecular Target: The GluA2-NSF Interaction

The principal molecular target of this compound is the interaction between the C-terminal domain of the AMPA receptor subunit GluA2 and the N-ethylmaleimide-sensitive fusion protein (NSF).[1][2] NSF, an ATPase, is a crucial component of the cellular machinery responsible for membrane fusion events, and in the context of neuronal signaling, it plays a vital role in the delivery and maintenance of AMPA receptors at the synaptic surface.[2]

This compound is a peptide inhibitor designed to mimic the NSF-binding region of the GluA2 subunit.[3] By competitively binding to NSF, this compound effectively disrupts the endogenous GluA2-NSF interaction.[1][2] This disruption leads to a rapid reduction in the surface expression of GluA2-containing AMPA receptors, which are subsequently internalized from the neuronal membrane.[2][3] The consequence of this action is a decrease in AMPA-mediated postsynaptic currents and a functional silencing of affected synapses.[1][3] A cell-permeable version of the peptide, myristoylated this compound (Myr-Pep2m), is often utilized to facilitate its entry into cells for in vitro and in vivo studies.

Downstream Signaling and Functional Consequences

The disruption of the GluA2-NSF interaction by this compound has significant downstream consequences for synaptic function, most notably its impact on long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory. The maintenance of late-phase LTP (L-LTP), a long-lasting form of synaptic potentiation, is dependent on the continuous trafficking of AMPA receptors to the synapse. This process is, in part, regulated by Protein Kinase M zeta (PKMζ), a persistently active protein kinase. Evidence suggests that PKMζ maintains L-LTP by promoting the NSF/GluA2-dependent trafficking of AMPA receptors. The application of Myr-Pep2m has been shown to block the potentiation of AMPA receptor responses mediated by PKMζ and can even reverse established L-LTP.

Quantitative Data on the Effects of this compound

| Parameter | Condition | Result | Reference |

| AMPA/NMDA Ratio | Viral expression of this compound in hippocampal neurons | 67 ± 6% of control | (PMID: 10882098) |

| AMPAR Rectification | Viral expression of this compound in hippocampal neurons | 101 ± 15% of control (no significant change) | (PMID: 10882098) |

| AMPAR-mediated EPSC amplitude (in the presence of PhTx) | Viral expression of this compound in hippocampal neurons | 81 ± 5% of control (no significant increase in sensitivity) | (PMID: 10882098) |

Table 1: Effect of this compound on AMPA Receptor-Mediated Synaptic Transmission. PhTx (Philanthotoxin) is a blocker of Ca2+-permeable AMPA receptors. The lack of change in rectification and PhTx sensitivity suggests that this compound leads to the removal of both Ca2+-permeable and -impermeable AMPA receptors from the synapse.

Experimental Protocols

Co-Immunoprecipitation to Demonstrate Inhibition of GluA2-NSF Interaction by this compound

This protocol is designed to qualitatively assess the ability of this compound to disrupt the interaction between the GluA2 subunit of the AMPA receptor and the N-ethylmaleimide-sensitive fusion protein (NSF).

Materials:

-

Cultured neurons or brain tissue lysate

-

This compound peptide

-

Anti-GluA2 antibody

-

Anti-NSF antibody

-

Protein A/G magnetic beads

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis: Lyse cultured neurons or homogenized brain tissue in ice-cold lysis buffer.

-

Pre-clearing: Incubate the lysate with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

Incubation with this compound: Divide the pre-cleared lysate into two tubes. To one tube, add this compound to the desired final concentration. The other tube serves as a control. Incubate for 1-2 hours at 4°C.

-

Immunoprecipitation: Add the anti-GluA2 antibody to both tubes and incubate overnight at 4°C with gentle rotation.

-

Capture of Immune Complexes: Add Protein A/G magnetic beads to each tube and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand and wash them three to five times with wash buffer.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-NSF antibody to detect the co-immunoprecipitated NSF. A reduced amount of NSF in the this compound-treated sample compared to the control indicates that this compound has disrupted the GluA2-NSF interaction.

Co-immunoprecipitation workflow to test this compound's inhibitory effect.

Surface Biotinylation to Quantify Changes in AMPA Receptor Surface Expression

This protocol allows for the quantification of cell surface proteins and can be used to measure the effect of this compound on the surface expression of AMPA receptor subunits.[1][4][5]

Materials:

-

Cultured neurons

-

Myr-Pep2m peptide

-

Sulfo-NHS-SS-Biotin (membrane-impermeable)

-

Quenching solution (e.g., glycine or Tris in PBS)

-

Lysis buffer (e.g., RIPA buffer)

-

Streptavidin-agarose beads

-

SDS-PAGE and Western blotting reagents

-

Antibodies against GluA subunits (e.g., GluA1, GluA2) and a loading control (e.g., β-actin)

Procedure:

-

Cell Treatment: Treat cultured neurons with Myr-Pep2m at the desired concentration and for the desired time. Include a vehicle-treated control.

-

Biotinylation: Wash the cells with ice-cold PBS and then incubate with Sulfo-NHS-SS-Biotin in PBS on ice to label surface proteins.

-

Quenching: Stop the biotinylation reaction by washing the cells with quenching solution.

-

Cell Lysis: Lyse the cells in lysis buffer.

-

Isolation of Biotinylated Proteins: Incubate a portion of the lysate with streptavidin-agarose beads to pull down the biotinylated (surface) proteins. The remaining lysate represents the total protein fraction.

-

Washing: Wash the streptavidin beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blot Analysis: Analyze the total lysate and the eluted surface fraction by SDS-PAGE and Western blotting using antibodies against the AMPA receptor subunits of interest. The intensity of the bands corresponding to the surface fraction can be quantified and normalized to the total protein levels to determine the change in surface expression induced by this compound.[4]

Workflow for surface biotinylation to measure AMPAR expression.

Electrophysiological Recording in Hippocampal Slices

This protocol outlines the general procedure for recording AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in hippocampal slices to assess the functional effect of this compound.[6]

Materials:

-

Acute hippocampal slices

-

Artificial cerebrospinal fluid (aCSF) for slicing and recording

-

Myr-Pep2m

-

Electrophysiology rig with amplifier, digitizer, and recording electrodes

-

Stimulating electrode

Procedure:

-

Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from rodent brain in ice-cold, oxygenated slicing aCSF.[6]

-

Recovery: Allow slices to recover in oxygenated recording aCSF at room temperature for at least 1 hour.

-

Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF. Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons.

-

Baseline Recording: Record baseline AMPA receptor-mediated EPSCs by stimulating Schaffer collateral afferents.

-

This compound Application: Bath-apply Myr-Pep2m to the slice and continue to record EPSCs.

-

Data Analysis: Measure the amplitude and frequency of the EPSCs before and after the application of this compound. A reduction in EPSC amplitude and/or frequency indicates an inhibitory effect of this compound on synaptic transmission.

Signaling pathway showing this compound's effect on synaptic transmission.

Conclusion

This compound is a highly specific and potent tool for the experimental dissection of AMPA receptor trafficking. Its ability to disrupt the crucial interaction between the GluA2 subunit and NSF provides researchers with a means to investigate the molecular underpinnings of synaptic plasticity and their role in cognitive processes. The protocols and data presented in this guide offer a comprehensive resource for scientists and drug development professionals seeking to utilize this compound in their research endeavors. Further investigation into the precise binding kinetics and the development of more potent and specific derivatives of this compound hold promise for both basic research and potential therapeutic applications.

References

- 1. Surface biotinylation of primary neurons to monitor changes in AMPA receptor surface expression in response to kainate receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 6. genes2cognition.org [genes2cognition.org]

Methodological & Application

Pep2m Protocol for In Vitro Slice Electrophysiology: Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pep2m is a synthetic decapeptide (sequence: KRMKVAKNAQ) that serves as a valuable tool in neuroscience research, particularly in the field of synaptic plasticity. It functions as a competitive inhibitor of the interaction between the C-terminus of the GluA2 subunit of AMPA receptors and the N-ethylmaleimide-sensitive fusion protein (NSF).[1] This interaction is crucial for the stabilization and surface expression of AMPA receptors at the synapse. By disrupting the GluA2-NSF interaction, this compound leads to a reduction in AMPA receptor-mediated postsynaptic currents and a decrease in the surface expression of these receptors.[1] This makes this compound a powerful tool to investigate the molecular mechanisms underlying synaptic depression, learning, and memory.

These application notes provide a detailed protocol for the use of this compound in in vitro slice electrophysiology experiments, including its application, expected outcomes, and necessary controls.

Data Presentation

Quantitative Effects of this compound on Synaptic Transmission

The intracellular application of this compound via the patch pipette has been shown to induce a progressive decrease in AMPA receptor-mediated synaptic transmission. The primary quantitative effects observed are a decrease in the frequency of miniature excitatory postsynaptic currents (mEPSCs) without a significant change in their amplitude. This suggests a postsynaptic mechanism involving a reduction in the number of functional AMPA receptors at the synapse.

| Parameter | Vehicle/Control Peptide | This compound | Reference |

| mEPSC Frequency | Baseline | Significant Decrease | [2] |

| mEPSC Amplitude | Baseline | No Significant Change | [2] |

| Evoked EPSC Amplitude | Baseline | Progressive Decrease | [3] |

| Paired-Pulse Ratio (PPR) | Baseline | No Significant Change | [3] |

| Long-Term Depression (LTD) | Inducible | Occluded | [3] |

Note: The precise magnitude of the effects can vary depending on the specific neuronal population, recording conditions, and the duration of the recording after whole-cell break-in.

Experimental Protocols

I. Acute Brain Slice Preparation

A standard protocol for preparing acute hippocampal slices is recommended. The following is a generalized procedure that can be adapted based on the specific animal model and laboratory setup.

Solutions:

-

Slicing Solution (NMDG-based, ice-cold and carbogenated):

-

92 mM NMDG

-

2.5 mM KCl

-

1.25 mM NaH2PO4

-

30 mM NaHCO3

-

20 mM HEPES

-

25 mM Glucose

-

2 mM Thiourea

-

5 mM Na-Ascorbate

-

3 mM Na-Pyruvate

-

0.5 mM CaCl2·2H2O

-

10 mM MgSO4·7H2O

-

pH 7.3-7.4, ~300-310 mOsm

-

-

Artificial Cerebrospinal Fluid (aCSF, for recovery and recording, carbogenated):

-

124 mM NaCl

-

2.5 mM KCl

-

1.25 mM NaH2PO4

-

26 mM NaHCO3

-

10 mM D-Glucose

-

2.5 mM CaCl2·2H2O

-

1.3 mM MgSO4·7H2O

-

pH 7.4, ~300-310 mOsm

-

Procedure:

-

Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.

-

Perform transcardial perfusion with ice-cold, carbogenated (95% O2 / 5% CO2) NMDG slicing solution.

-

Rapidly decapitate the animal and dissect the brain, placing it in the ice-cold NMDG slicing solution.

-

Prepare 300-400 µm thick coronal or sagittal slices using a vibratome.

-

Transfer the slices to a recovery chamber containing NMDG slicing solution at 32-34°C for 10-15 minutes.

-

Transfer the slices to a holding chamber with carbogenated aCSF at room temperature for at least 1 hour before recording.

II. Whole-Cell Patch-Clamp Electrophysiology with Intracellular this compound

Solutions:

-

Intracellular Solution (K-Gluconate based):

-

135 mM K-Gluconate

-

10 mM HEPES

-

10 mM Na-Phosphocreatine

-

4 mM KCl

-

4 mM Mg-ATP

-

0.3 mM Na-GTP

-

pH 7.2-7.3, ~290 mOsm

-

-

This compound Stock Solution: Dissolve this compound (KRMKVAKNAQ) in the intracellular solution to a final concentration of 200 µM .

-

Control Peptide Stock Solution: Dissolve a scrambled control peptide (e.g., VAKQMRKNAK) or a functionally inactive control peptide like Pep4c in the intracellular solution to the same final concentration (200 µM).

Procedure:

-

Transfer a slice to the recording chamber and perfuse with carbogenated aCSF at a rate of 2-3 ml/min at 30-32°C.

-

Visualize neurons (e.g., CA1 pyramidal neurons) using infrared differential interference contrast (IR-DIC) microscopy.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.

-

Backfill the patch pipette with the intracellular solution containing either this compound or the control peptide.

-

Establish a gigaohm seal (>1 GΩ) on the soma of the target neuron and achieve whole-cell configuration.

-

Allow the peptide to diffuse into the cell for at least 15-20 minutes before starting data acquisition to observe its effects.

-

Monitor synaptic responses by recording either spontaneous mEPSCs or evoked EPSCs.

-

For mEPSCs: Hold the neuron at -70 mV in the presence of a GABAA receptor antagonist (e.g., picrotoxin) and a sodium channel blocker (e.g., TTX).

-